(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by a propane-2,2-diyl bridge and phenethyl groups attached to each oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of Phenethyl Groups: The phenethyl groups can be introduced through nucleophilic substitution reactions using phenethyl halides and oxazole intermediates.
Formation of Propane-2,2-diyl Bridge: The final step involves the coupling of two oxazole units through a propane-2,2-diyl bridge, which can be achieved using reagents like dihalopropane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of new functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of phenethyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of phenethyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is unique due to its specific phenethyl groups, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H30N2O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4S)-4-(2-phenylethyl)-2-[2-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,23-26-21(17-28-23)15-13-19-9-5-3-6-10-19)24-27-22(18-29-24)16-14-20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
DMFPKMCEAYVHLP-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)(C1=N[C@H](CO1)CCC2=CC=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C1=NC(CO1)CCC2=CC=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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